![molecular formula C29H32N4O4S B2654516 6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide CAS No. 899907-43-8](/img/no-structure.png)

6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are a type of heterocyclic compounds. Pyrido[2,3-d]pyrimidines have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are of great interest due to their biological potential .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of aminouracil derivatives with other reagents. For example, one approach reported in the literature is using nanocrystalline MgO in the reaction of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with malononitrile and aldehydes in water at 80 °C to produce a series of pyrido[2,3-d]pyrimidine derivatives .

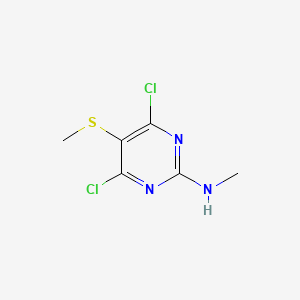

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring. There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .

Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-d]pyrimidines can vary depending on the specific substituents on the molecule. The reactions often involve the nitrogen atoms or other functional groups present in the molecule .

Aplicaciones Científicas De Investigación

Phosphodiesterase Inhibition

- Cyclic GMP Phosphodiesterase Inhibition: Compounds similar to the given chemical, particularly those belonging to the class of 6-phenylpyrazolo[3,4-d]pyrimidones, have been identified as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase. This inhibition is vital for potential therapeutic applications in conditions like hypertension and cardiac dysfunction (Dumaitre & Dodic, 1996).

Antimicrobial and Anti-HIV Activities

- Antibacterial and Anti-HIV Properties: Derivatives of similar pyrimidine structures have shown efficacy as antibacterial and anti-HIV agents against various microorganisms. These findings are significant for developing new treatments for infectious diseases (Patel & Chikhalia, 2006).

Anticancer Properties

- Cytotoxic and Anticancer Effects: Compounds structurally related to the given chemical have displayed potent anticancer activities. The research in this area is crucial for designing new chemotherapeutic agents (Rahmouni et al., 2016).

Antioxidant Activity

- Antioxidant Properties: Certain thieno[2,3-d]pyrimidine derivatives have exhibited significant antioxidant activities. This property is important for potential applications in oxidative stress-related diseases (Kotaiah et al., 2012).

Enzyme Inhibition for Disease Treatment

- Dual Enzyme Inhibition for Cancer Therapy: Some thieno[2,3-d]pyrimidine antifolates have shown potent inhibition of both thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. This dual inhibition is a promising approach in cancer treatment (Gangjee et al., 2008).

Pharmacological Screening

- Broad Pharmacological Potential: Studies have also been conducted to evaluate the pharmacological properties of pyrimidine derivatives in various biological activities, including antimicrobial and antioxidant properties. This broad screening is vital for understanding the compound's potential therapeutic applications (Dey et al., 2022).

Mecanismo De Acción

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their specific biological activity. For example, some pyrido[2,3-d]pyrimidines have been found to inhibit various enzymes such as tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Direcciones Futuras

Propiedades

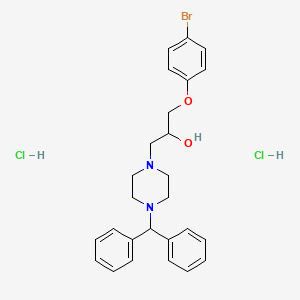

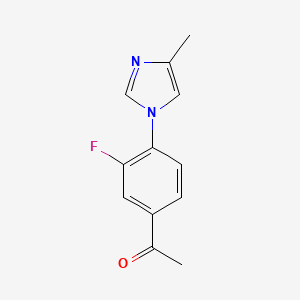

Número CAS |

899907-43-8 |

|---|---|

Nombre del producto |

6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide |

Fórmula molecular |

C29H32N4O4S |

Peso molecular |

532.66 |

Nombre IUPAC |

6-[1-[2-(N-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide |

InChI |

InChI=1S/C29H32N4O4S/c1-21-12-14-22(15-13-21)19-30-25(34)11-7-4-8-17-32-28(36)27-24(16-18-38-27)33(29(32)37)20-26(35)31(2)23-9-5-3-6-10-23/h3,5-6,9-10,12-16,18H,4,7-8,11,17,19-20H2,1-2H3,(H,30,34) |

Clave InChI |

AJXCHTYGBCCVDD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N(C)C4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)

![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)

![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2654441.png)

![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)

![N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2654443.png)

![6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one](/img/structure/B2654450.png)

![N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2654455.png)